Azidomethyl phenyl sulfide

Catalog No.
S1900560
CAS No.
77422-70-9
M.F
C7H7N3S
M. Wt
165.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azidomethyl phenyl sulfide

CAS Number

77422-70-9

Product Name

Azidomethyl phenyl sulfide

IUPAC Name

azidomethylsulfanylbenzene

Molecular Formula

C7H7N3S

Molecular Weight

165.22 g/mol

InChI

InChI=1S/C7H7N3S/c8-10-9-6-11-7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

KIQGRMGPIMCXSC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SCN=[N+]=[N-]

Canonical SMILES

C1=CC=C(C=C1)SCN=[N+]=[N-]
  • Properties:

    • CAS Number: 77422-70-9 SCBT datasheet:
    • Molecular Formula: C7H7N3S Sigma-Aldrich:
    • AMPS is a colorless liquid at room temperature Sigma-Aldrich:
  • Potential Applications

    Due to the presence of the azide group, AMPS could be a potential reactant in various click chemistry reactions NCBI article on click chemistry: for the synthesis of complex molecules. Click chemistry is a powerful tool in research fields like:* Medicinal chemistry Nature research article on click chemistry in medicinal chemistry* Materials science RSC article on click chemistry in materials science* Polymer science ScienceDirect article on click chemistry in polymer science

Azidomethyl phenyl sulfide is an organic compound with the molecular formula C7_7H7_7N3_3S. It is characterized by a phenyl group attached to a sulfide and an azidomethyl functional group. This compound appears as a colorless to light-gold liquid and is soluble in common organic solvents . Its structure includes a sulfur atom bonded to a phenyl ring and an azide group, making it a valuable synthon in organic synthesis, particularly in the formation of nitrogen-containing compounds .

As with most organic compounds, AMPS should be handled with care in a well-ventilated laboratory using appropriate personal protective equipment (PPE) like gloves, goggles, and a lab coat. Specific information on its toxicity, flammability, or reactivity is not readily available, but due to the presence of the azide group, AMPS should be treated as a potentially explosive material. Following safe handling practices for azide-containing compounds is recommended [].

  • Nucleophilic Substitution: The azide group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Lithiation Reactions: It can serve as a precursor in heteroatom-directed aromatic lithiation, leading to the synthesis of condensed heterocyclic compounds .
  • Pummerer Rearrangement: This compound can also be involved in Pummerer rearrangements, where sulfoxides react with electrophiles to yield α-substituted sulfides .

While specific biological activity data for azidomethyl phenyl sulfide is limited, compounds containing azide and sulfide functionalities often exhibit interesting biological properties. For instance, azides can serve as bioorthogonal reagents in chemical biology, facilitating the labeling of biomolecules without interfering with biological processes. The potential for azidomethyl phenyl sulfide to act as a synthon for biologically relevant nitrogen-containing compounds suggests its utility in pharmaceutical chemistry.

Several methods exist for synthesizing azidomethyl phenyl sulfide:

  • From Aryllithiums: Azidomethyl phenyl sulfide can be synthesized by reacting (trimethylsilyl)methyl azide with aryllithiums in diethyl ether, followed by hydrolysis .
  • Click Chemistry: This compound can also be produced through click chemistry approaches, which involve the formation of 1,2,3-triazoles from azides and alkynes under mild conditions.

These methods highlight the versatility of azidomethyl phenyl sulfide as a synthetic intermediate.

Azidomethyl phenyl sulfide finds applications primarily in organic synthesis:

  • Synthesis of Nitrogen-Containing Compounds: It serves as a valuable synthon for generating amines and other nitrogen-containing derivatives.
  • Chemical Biology: Due to its azide functionality, it can be employed in bioorthogonal reactions for labeling biomolecules.
  • Material Science: Its unique properties may allow for applications in developing new materials or catalysts.

Azidomethyl phenyl sulfide has several similar compounds that share structural or functional characteristics. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
ThioanisoleContains a sulfur atom attached to an aromatic ringLacks the azido group; used in similar syntheses
Phenyl SulfideSimple sulfur attachment to benzeneDoes not contain nitrogen functionalities
AzidothiomethylbenzeneContains both azido and thiol groupsPotentially more reactive due to thiol presence
4-AzidoanilineAn aniline derivative with an azido groupFocuses more on amine reactivity

Azidomethyl phenyl sulfide stands out due to its combination of both azido and sulfide functionalities, enabling diverse synthetic pathways that are not available with simpler analogs. Its unique properties make it particularly valuable in organic synthesis and chemical biology applications.

Azidomethyl phenyl sulfide represents a significant synthetic target that combines both thioether and azide functionalities within a single molecular framework. The formation of the thioether linkage constitutes the foundational step in the synthesis of this compound, requiring careful consideration of nucleophilic substitution methodologies that can effectively create the carbon-sulfur bond while maintaining compatibility with subsequent azide incorporation steps [1] [2].

The most widely employed approach for thioether formation involves nucleophilic substitution reactions utilizing thiolate anions as nucleophilic species. In the case of azidomethyl phenyl sulfide synthesis, sodium phenylthiolate serves as the preferred nucleophile due to its enhanced nucleophilicity compared to the neutral thiol [1]. The reaction typically proceeds through treatment of an appropriate halomethyl precursor with sodium phenylthiolate under optimized conditions. Research has demonstrated that the reaction of sodium phenylthiolate with halomethyl compounds in dimethylformamide at elevated temperatures provides reliable access to phenylthiomethyl intermediates [3].

The mechanistic pathway for thioether formation follows a classical bimolecular nucleophilic substitution mechanism. The thiolate anion attacks the electrophilic carbon center bearing the halogen leaving group, resulting in simultaneous carbon-sulfur bond formation and halide departure. The enhanced nucleophilicity of sulfur compared to oxygen makes thiolate anions particularly effective in these transformations, often proceeding under milder conditions than analogous ether-forming reactions [2].

Alternative methodologies for thioether synthesis include metal-catalyzed cross-coupling reactions, which have gained significant attention due to their functional group tolerance and mild reaction conditions. Palladium-catalyzed coupling of thiols with aryl halides has been extensively developed, although these methods typically require the preformed thiol rather than halomethyl substrates relevant to azidomethyl phenyl sulfide synthesis [4] [5]. Nevertheless, these catalytic approaches demonstrate the versatility available for thioether construction and may find application in modified synthetic routes.

Recent developments in neutral sulfur nucleophile chemistry have introduced boryl sulfide reagents as alternatives to traditional thiolate-based methods. These neutral nucleophiles offer advantages in terms of functional group compatibility and reaction selectivity, although their application to azidomethyl phenyl sulfide synthesis has not been extensively investigated [6]. The thermal stability and reduced basicity of these reagents may prove beneficial in multistep synthetic sequences where preservation of sensitive functionalities is critical.

MethodReaction ConditionsAdvantagesTypical Yields (%)Reference
Sodium thiolate with alkyl halidesPhSNa, alkyl bromide, DMF, 90°C, 12hHigh nucleophilicity, clean reaction70-90 [3] [1]
Thiol with electrophiles in baseRSH, base, alkyl halide, polar aprotic solventWide substrate scope60-85 [1] [2]
Metal-catalyzed cross-couplingPd/Cu/Ni catalyst, thiol, aryl halideMild conditions, functional group tolerance75-95 [4] [5]
Disulfide reduction followed by substitutionDisulfide, reducing agent, then electrophileAvoids malodorous thiols65-80 [1]
Boryl sulfide nucleophilic substitutionNHC-BH2(SPh), electrophile, mild conditionsNeutral sulfur nucleophile80-95 [6]

The optimization of thioether formation for azidomethyl phenyl sulfide synthesis requires careful attention to reaction parameters that influence both yield and selectivity. Temperature control plays a crucial role, as elevated temperatures promote the nucleophilic substitution while potentially causing decomposition of sensitive intermediates. The choice of solvent significantly impacts reaction efficiency, with polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide providing optimal solvation for both the thiolate nucleophile and the alkyl halide substrate [1].

Purification of thioether intermediates presents unique challenges due to the malodorous nature of sulfur-containing compounds and their tendency to coordinate with metal species. Column chromatography using silica gel stationary phases generally provides effective separation, although care must be taken to avoid prolonged exposure to acidic conditions that may promote side reactions. The use of buffered silica or the addition of triethylamine to the mobile phase can help maintain neutral conditions during purification [7].

Azide Incorporation Methodologies

The introduction of azide functionality into organic molecules represents a critical transformation in the synthesis of azidomethyl phenyl sulfide, requiring methodologies that can efficiently install the azide group while maintaining the integrity of the thioether linkage. Azide incorporation strategies have evolved significantly over recent decades, driven by the utility of azides as versatile synthetic intermediates and their role in bioorthogonal chemistry applications [8] [9].

The most straightforward approach to azide incorporation involves nucleophilic substitution of alkyl halides with azide anions, typically employing sodium azide as the azide source. This methodology is particularly well-suited for the synthesis of azidomethyl phenyl sulfide, where the chloromethyl phenyl sulfide intermediate can serve as an electrophilic substrate for azide displacement [10] [11]. The azide anion exhibits exceptional nucleophilicity while maintaining excellent chemoselectivity, rarely interfering with other functional groups present in the molecule.

The mechanistic pathway for azide incorporation through nucleophilic substitution follows a bimolecular mechanism characterized by simultaneous carbon-nitrogen bond formation and halide departure. The linear geometry of the azide anion facilitates approach to the electrophilic carbon center, with the terminal nitrogen atom serving as the nucleophilic site. The reaction typically proceeds with inversion of configuration at the substituted carbon center, although this stereochemical consideration is not relevant for the symmetric methylene group in azidomethyl phenyl sulfide [9].

Reaction conditions for azide incorporation require careful optimization to balance reaction efficiency with safety considerations. Sodium azide demonstrates optimal solubility in polar aprotic solvents such as dimethylformamide, acetonitrile, and dimethyl sulfoxide. Temperature control is critical, as elevated temperatures promote reaction rate while potentially increasing the risk of azide decomposition. Most successful protocols employ temperatures ranging from ambient conditions to 80°C, depending on the reactivity of the electrophilic substrate [10].

Alternative azide sources have been developed to address specific synthetic challenges or safety concerns associated with sodium azide. Trimethylsilyl azide offers advantages in certain transformations due to its enhanced solubility in organic solvents and reduced ionic character. However, its higher cost and limited availability often restrict its use to specialized applications where sodium azide proves unsuitable [12].

Diazo transfer reactions represent an important alternative strategy for azide incorporation, particularly applicable to substrates bearing primary amino groups. These transformations involve the transfer of a diazo group from reagents such as trifluoromethanesulfonyl azide to amine substrates, generating azide products with excellent functional group tolerance [13]. While not directly applicable to azidomethyl phenyl sulfide synthesis, these methods demonstrate the diversity of approaches available for azide installation.

StrategySubstrate RequirementsReaction ConditionsFunctional Group ToleranceTypical Yields (%)Reference
Nucleophilic substitution with NaN3Alkyl halides, sulfonatesNaN3, polar aprotic solvent, heatGood75-95 [8] [9] [10] [11]
Diazo transfer reactionsPrimary aminesTfN3, base, aqueous conditionsExcellent80-98 [13]
Curtius rearrangementCarboxylic acid derivativesAcid chloride, NaN3, then heatModerate60-85 [11]
Click chemistry precursorsAlkyne-containing moleculesAzide, alkyne, Cu(I) catalystExcellent85-99 [14] [15]
Direct azidation of C-H bondsBenzylic/aliphatic C-H bondsFe catalyst, TMSN3, oxidantGood70-90 [16]

The optimization of azide incorporation requires attention to several critical parameters that influence both reaction efficiency and product stability. The stoichiometry of azide reagent typically employs a modest excess to ensure complete conversion while minimizing waste of the potentially hazardous azide source. Reaction monitoring can be accomplished through infrared spectroscopy, with the characteristic azide stretching frequency appearing around 2100 cm⁻¹ providing a convenient diagnostic tool [8].

Purification of azide-containing products presents unique challenges due to the potentially explosive nature of organic azides. Column chromatography remains the method of choice for purification, although care must be taken to avoid conditions that may promote azide decomposition. The use of neutral silica gel and avoidance of acidic or basic conditions help maintain product stability during purification. Additionally, products should be stored at reduced temperatures and protected from light to minimize decomposition risks [7].

Recent developments in azide incorporation have focused on developing more efficient and safer methodologies. Flow chemistry approaches have gained attention due to their enhanced safety profile when handling azide reagents, allowing for better control of reaction conditions and reduced accumulation of potentially hazardous intermediates [17]. These methods may prove particularly valuable for large-scale synthesis of azidomethyl phenyl sulfide where safety considerations become paramount.

Purification Techniques and Yield Optimization

The purification of azidomethyl phenyl sulfide and related intermediates presents unique challenges that require specialized approaches due to the dual presence of sulfur and azide functionalities. These structural features impart specific chemical and physical properties that influence purification strategies and necessitate careful consideration of safety protocols throughout the isolation process [18] [7].

Column chromatography represents the most versatile and widely employed purification technique for azidomethyl phenyl sulfide. The method exploits differential adsorption behavior on silica gel stationary phases, with the moderate polarity of the compound allowing for effective separation from both more polar and less polar impurities. The azide functionality contributes significant polarity through its dipolar character, while the phenyl sulfide moiety provides opportunities for π-π interactions with the silica surface [7].

Optimization of chromatographic conditions requires careful attention to mobile phase composition and elution protocols. Typical eluent systems employ mixtures of petroleum ether and ethyl acetate, with the azide functionality necessitating higher ethyl acetate concentrations compared to simple thioether compounds. Gradient elution protocols often provide superior separation efficiency, beginning with low-polarity mixtures and gradually increasing ethyl acetate content to achieve optimal resolution [18].

Safety considerations during chromatographic purification are paramount due to the potentially explosive nature of organic azides. Column heating should be strictly avoided, and all manipulations should be conducted at ambient or reduced temperatures. The use of neutral silica gel helps prevent acid-catalyzed decomposition reactions that could lead to product instability or hazardous conditions. Additionally, the avoidance of basic conditions prevents potential side reactions involving the azide functionality [19].

Distillation techniques can provide highly pure azidomethyl phenyl sulfide, although special precautions are essential due to the compound's explosive potential. Vacuum distillation is mandatory to reduce the boiling point and minimize thermal stress on the azide group. Literature reports indicate that distillation should be performed at pressures below 10 mmHg with temperatures not exceeding 110°C to maintain acceptable safety margins [19] [20].

The distillation apparatus requires modification to enhance safety during the purification of explosive compounds. The use of blast shields, remote monitoring systems, and small batch sizes helps minimize risks associated with potential decomposition events. Additionally, the presence of stabilizing agents or inert atmospheres can further reduce decomposition risks during thermal purification processes [19].

Liquid-liquid extraction methods offer valuable complementary approaches for the purification of azidomethyl phenyl sulfide, particularly for the removal of ionic impurities and polar byproducts. The compound's moderate polarity and good solubility in organic solvents facilitate extraction procedures using conventional solvent systems. Typical protocols employ extractions with ethyl acetate or diethyl ether against aqueous phases to remove water-soluble impurities [21].

The optimization of extraction conditions requires consideration of the compound's chemical stability under various pH conditions. Neutral to slightly basic conditions generally provide optimal stability for the azide functionality, while strongly acidic conditions should be avoided due to potential protonation and decomposition pathways. The use of buffered aqueous phases can help maintain appropriate pH levels during extraction procedures [21].

TechniquePrincipleSuitable for AzidesExpected Recovery (%)Special ConsiderationsReference
Column ChromatographyDifferential adsorption on stationary phaseYes - with care due to explosive nature85-95Avoid heating, use gentle elution [18] [21] [7]
RecrystallizationDifferential solubility at varying temperaturesLimited - azides often liquids80-90Low temperature crystallization [22] [23]
DistillationSeparation by boiling point differencesYes - under reduced pressure90-98Reduced pressure, <110°C [22] [23]
Liquid-liquid ExtractionDifferential solubility in immiscible solventsYes - good for removing ionic impurities85-95Avoid basic conditions [18] [21]
CrystallizationControlled precipitation from solutionLimited - most azides are liquids75-85Control temperature carefully [22] [23]

Yield optimization strategies for azidomethyl phenyl sulfide synthesis encompass multiple aspects of the synthetic sequence, from reaction condition optimization to purification protocol refinement. The overall yield depends critically on the efficiency of both the thioether formation step and the subsequent azide incorporation, with each transformation requiring individual optimization to achieve maximum material throughput [24].

Reaction condition optimization typically involves systematic variation of temperature, solvent, reagent stoichiometry, and reaction time to identify conditions that maximize conversion while minimizing side reaction pathways. The use of design of experiments approaches can provide efficient exploration of multidimensional parameter spaces, allowing for identification of optimal conditions with minimal experimental effort [24].

The implementation of real-time monitoring techniques during synthesis can provide valuable insights into reaction progress and enable dynamic optimization of reaction conditions. Infrared spectroscopy monitoring of the characteristic azide stretch provides direct information about product formation rates, while nuclear magnetic resonance spectroscopy can offer more detailed mechanistic insights when feasible [24].

Purification optimization involves balancing purity requirements against material recovery, recognizing that more aggressive purification protocols may achieve higher purity at the expense of reduced yields. The development of standardized purification protocols that can be reliably reproduced across different scales and operators helps ensure consistent product quality and yield performance [25].

Statistical process control methodologies can provide valuable frameworks for yield optimization, enabling identification of critical process parameters and establishment of appropriate control limits. These approaches are particularly valuable when preparing for scale-up operations where yield consistency becomes crucial for economic viability [26].

Scalability Challenges in Industrial Production

The transition from laboratory-scale synthesis to industrial production of azidomethyl phenyl sulfide presents numerous technical and economic challenges that require comprehensive analysis and strategic planning. The compound's dual functionality, incorporating both sulfur and azide groups, creates unique constraints that influence reactor design, safety protocols, and process economics at manufacturing scale [27] [28].

Heat transfer limitations represent one of the most significant scalability challenges in azidomethyl phenyl sulfide production. Laboratory-scale reactions benefit from efficient heat dissipation due to favorable surface-area-to-volume ratios, allowing for rapid temperature control and uniform heating. Industrial reactors, however, face substantial heat transfer constraints that can lead to localized hot spots and temperature excursions, particularly problematic when handling thermally sensitive azide functionality [29].

The nucleophilic substitution reactions involved in both thioether formation and azide incorporation are typically exothermic, generating heat that must be efficiently removed to maintain optimal reaction conditions. Industrial reactor design must incorporate enhanced heat transfer capabilities through optimized jacket design, internal coils, or alternative heat removal strategies. The implementation of staged reagent addition protocols can help distribute heat generation over extended time periods, reducing peak thermal loads on the cooling system [27].

Mixing efficiency presents additional complications at industrial scale, where achieving homogeneous reaction conditions becomes increasingly challenging. The formation of concentration gradients within large reactors can lead to incomplete conversions, side reactions, and product quality variations that are rarely encountered at laboratory scale. The design of high-efficiency impeller systems and the strategic placement of multiple addition points can help address these mixing limitations [30].

The viscosity changes that occur during thioether formation and azide incorporation reactions must be carefully considered in mixer design. Initial reaction mixtures may exhibit low viscosity characteristics that transform dramatically as product formation progresses, potentially exceeding the mixing capabilities of standard industrial equipment. Reactor design must accommodate these viscosity variations through appropriate impeller selection and motor sizing [31].

Safety considerations represent perhaps the most critical aspect of scaling azidomethyl phenyl sulfide production due to the explosive potential of organic azides. The accumulation of large quantities of azide-containing materials creates substantial risks that require specialized containment systems, explosion-resistant construction, and comprehensive emergency response protocols [28].

Industrial azide manufacturing facilities typically incorporate multiple layers of safety systems, including blast-resistant construction, remote operation capabilities, and automated emergency shutdown systems. The design of these facilities must comply with stringent regulatory requirements while maintaining economic viability through efficient production operations [28].

The handling and storage of azide intermediates and final products require specialized equipment designed to minimize friction, impact, and static electricity generation. Material transfer systems must incorporate grounding provisions, gentle handling mechanisms, and temperature control to prevent accidental initiation of explosive decomposition [32].

ChallengeImpact on ProductionMitigation StrategyCost ImpactImplementation DifficultyReference
Heat Transfer LimitationsLonger reaction times, hot spotsImproved reactor design, staged additionMediumMedium [27] [30] [29]
Mixing EfficiencyIncomplete conversion, side reactionsHigh-efficiency impellers, multiple pointsMediumLow-Medium [30] [26] [33]
Safety Concerns with AzidesExplosion risk, handling difficultiesContinuous flow processing, remote handlingHighHigh [28] [32]
Solvent RecoveryIncreased costs, environmental impactClosed-loop systems, distillation optimizationLow-MediumMedium [34] [35]
Quality ControlBatch-to-batch variationReal-time monitoring, statistical process controlLowLow [26] [36]

Solvent recovery and recycling systems become economically essential at industrial scale due to the large volumes of organic solvents required for synthesis and purification operations. The implementation of closed-loop solvent systems can significantly reduce operating costs while minimizing environmental impact through reduced waste generation [34].

The design of solvent recovery systems for azidomethyl phenyl sulfide production must consider the stability of azide-containing streams under distillation conditions. The use of reduced-pressure distillation systems helps maintain acceptable temperature limits while achieving efficient solvent separation. Additionally, the implementation of continuous monitoring systems ensures that temperature and pressure limits are not exceeded during recovery operations [35].

Quality control systems for industrial production must ensure consistent product quality across multiple batches while maintaining efficient production rates. The implementation of real-time analytical monitoring using infrared spectroscopy or other suitable techniques can provide immediate feedback on reaction progress and product quality [36].

Statistical process control methodologies offer valuable frameworks for maintaining product quality consistency while identifying opportunities for yield improvement. These systems can help identify critical process parameters and establish appropriate control limits that ensure product specifications are consistently met [26].

The economic viability of industrial azidomethyl phenyl sulfide production depends critically on achieving high yields, minimizing waste generation, and maintaining efficient production rates. The development of optimized process designs that address scalability challenges while maintaining safety requirements represents a complex engineering optimization problem that requires integration of technical, economic, and regulatory constraints [27].

Continuous flow processing technologies offer potential solutions to many scalability challenges by providing enhanced heat and mass transfer, improved safety through reduced inventory, and simplified scale-up procedures. The adaptation of flow chemistry principles to azidomethyl phenyl sulfide production could provide significant advantages over traditional batch processing approaches [35].

The regulatory landscape surrounding azide manufacturing creates additional complexity for industrial production, requiring compliance with extensive safety regulations, environmental standards, and transportation restrictions. The development of comprehensive regulatory strategies early in the scale-up process helps ensure smooth transition to commercial production while avoiding costly delays or modifications [28].

Human Resources

: [37] Pearson, W. H.; Ramamoorthy, P. S.; Schuster, E. M.; Gandelman, M. Azidomethyl Phenyl Sulfide. In e-EROS Encyclopedia of Reagents for Organic Synthesis; John Wiley & Sons, Ltd., 2011.

[19] Safety Data Sheet. Azidomethyl phenyl sulfide. Revision Date 01.11.2024.

[20] Sigma-Aldrich. Azidomethyl phenyl sulfide 95%. Product Information.

[3] Supporting Information - Cyclic Diphenylchloronium-Salt-Triggered Coupling of Sulfides with Nucleophiles. South China University of Technology.

[38] Synthesis of Azidodifluoromethyl Phenyl Sulfone. J. Org. Chem. 2023, 88, 6431-6438.

[32] Safety Data Sheet. Cymit Química. 2024.

[39] Vulcan Chem. Azidomethyl phenyl sulfide Product Specification. 2021.

[1] Thioether Formation – ACS Reagent Guide. 2023.

[4] Syntheses of Aryl Thioethers via Aromatic Substitution. Chem. Pharm. Bull. 2023, 71, 620-623.

[5] Access to thioethers from thiols and alcohols. Sci. Rep. 2023, 13, 18651.

[2] Thiols And Thioethers - Master Organic Chemistry. 2015.

[6] Neutral sulfur nucleophiles: synthesis of thioethers and thioesters. Org. Lett. 2014, 16, 2728-31.

[40] Desulfurization of Thiols for Nucleophilic Substitution. Org. Lett. 2024, 26, 6065-6069.

[41] Convergent Synthesis of Thioether Containing Peptides. Molecules 2020, 25, 218.

[42] Thiols and Thioethers | Organic Chemistry Lessons. YouTube. 2020.

[43] Incorporation of azides into recombinant proteins. Proc. Natl. Acad. Sci. 2002, 99, 19-24.

[44] Incorporation of azides into recombinant proteins. PubMed. 2002.

[45] Site-selective azide incorporation into endogenous RNase A. Org. Biomol. Chem. 2013, 11, 21-28.

[13] Single-Step Azide Introduction in Proteins via an Aqueous Diazo Transfer. Bioconjugate Chem. 2009, 20, 20-23.

[8] Azide - Wikipedia. 2003.

[46] Novel Method for Azide Compounds Synthesis. Mirage News. 2023.

[47] Quantification of Azides on the Surface of Nanoparticles. Small Struct. 2025, 6, 2500083.

[9] What is an azide and how is it formed? TutorChase. 2023.

[18] List of purification methods in chemistry - Wikipedia. 2007.

[22] Methods of purification of organic compounds - Byjus. 2023.

[21] Purification of Molecular Compounds - Chemistry LibreTexts. 2024.

[23] The Purification of Organic Compound. Reach Chemicals. 2024.

[25] Understanding Compound Purification Practices - Moravek. 2024.

[24] Yield Optimization Techniques - Number Analytics. 2025.

[48] Chromatographic methods for protein purification. AAT Bioquest. 2022.

[49] Chemical methods of purification. CK-12. 2025.

[27] How to Overcome Scaling Challenges in Manufacturing - CleVR. 2025.

[30] Effective Strategies for Scaling Manufacturing Operations. RFGen. 2025.

[50] How manufacturers meet the scalability moment. SAP. 2023.

[26] Scalability Challenges In Production - FasterCapital. 2000.

[51] Tackling three common manufacturing obstacles. Smart Industry. 2022.

[52] Arrays Aid Scale-Up Of Drug-Candidate Syntheses. C&EN. 2023.

[36] Industrial Manufacturing's Biggest Challenges. Jama Software. 2024.

[53] Overcoming common challenges in manufacturing scalability. Press Wire Line. 2023.

[54] Azidomethyl Phenyl Sulfide - GlpBio. 2025.

[55] Azidomethyl phenyl sulfide 95% - Sigma-Aldrich. 2025.

[56] Fluorinated organic azides – their preparation. Arkivoc 2017, ii, 421-432.

[17] Development of a Telescoped Flow Process. Molecules 2019, 24, 3717.

[57] Synthesis of Azidodifluoromethyl Phenyl Sulfone. J. Org. Chem. 2023.

[14] A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. RSC Adv. 2021, 11, 23647.

[10] Some Reactions of Azides - Master Organic Chemistry. 2018.

[11] Sodium Azide - Common Organic Chemistry.

[58] One-pot nucleophilic substitution–double click reactions. RSC Adv. 2023, 13, 26704.

[59] How do you synthesise an azide from a halide? TutorChase. 2023.

[60] The reaction of thio acids with azides. J. Am. Chem. Soc. 2003, 125, 7754-5.

[12] Azide N3: Reactivity, Uses & Significance in Chemistry. Baseclick. 2025.

[61] Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. Arkivoc 2005, viii, 89-98.

[62] Reactions of main group compounds with azides. Chem. Soc. Rev. 2023, 52, 5563-5606.

[63] A Biomolecule-Compatible Visible Light-Induced Azide Reduction. ChemBioChem 2013, 14, 268-272.

[64] Recent advances in the radical cascade reaction. Org. Biomol. Chem. 2024, 22, 5406-5424.

[65] Optimization of a ligand immobilization and azide group endcapping. J. Chromatogr. A 2010, 1217, 8233-8240.

[66] Optimization of fluorinated phenyl azides. Nat. Commun. 2024, 15, 6378.

[67] Conversion of Alkyl Azides to Diazo Compounds. ChemRxiv 2024.

[7] Column Chromatography. JoVE. 2025.

[68] A safer, greener and faster synthesis process of sodium azide. Green Chem. 2024, 26, 7891-7898.

[16] Site-Selective Azidation of Benzylic and Aliphatic C−H Bonds. ACS Cent. Sci. 2016, 2, 778-786.

[34] Chemical reaction engineering, process design and scale-up issues. Chem. Eng. J. 2016, 296, 56-70.

[69] Rules of Thumb: Scale-up. The Chemical Engineer. 2023.

[29] Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series 2014, 1181, 1-28.

[31] How to Scale Up a New Synthesis Reaction. Lab Manager. 2022.

[33] Scaleup Options and Risk. Chemical Engineering. 2014.

[28] Potassium Azide Manufacturing Plant. LinkedIn. 2025.

[70] Challenges with the Synthesis of a Macrocyclic Thioether Peptide. Org. Process Res. Dev. 2024, 28, 2089-2097.

[35] Challenges - Green Chemistry and Engineering. 2013.

[71] Metallophthalocyanines derived with phenyl sulfide. J. Mol. Struct. 2021, 1237, 130339.

[72] Modular Synthesis of N-Vinyl Benzotriazoles. Synthesis 2013, 45, 2351-2357.

[15] Copper-Catalyzed Azide–Alkyne Cycloaddition of Hydrazoic Acid. J. Org. Chem. 2022, 87, 2718-2731.

[73] Revisiting textbook azide-clock reactions. ChemRxiv 2024.

Thermodynamic Stability and Phase Transition Behavior

Basic Molecular Properties

Azidomethyl phenyl sulfide (C7H7N3S, molecular weight 165.22 g/mol) exhibits characteristic thermodynamic properties influenced by both its azide and phenyl sulfide functional groups [1] [2] [3]. The compound demonstrates moderate thermal stability under ambient conditions but shows susceptibility to decomposition at elevated temperatures.

Thermal Decomposition Characteristics

The thermal stability of azidomethyl phenyl sulfide is primarily governed by the azide functional group, which represents the most thermodynamically unstable component of the molecule. Azide compounds typically undergo thermal decomposition with nitrogen evolution at temperatures around 120°C [2] [4] [5]. Similar azidomethyl compounds have been reported to decompose at temperatures between 120-175°C, depending on their specific molecular structure and substitution patterns [6] [7] [8].

Table 1: Thermodynamic Stability Parameters

ParameterValue/RangeReference
Estimated Decomposition Temperature~120°C [2] [4] [5]
Thermal Stability ComparisonSimilar to other organic azides [6] [8]
Nitrogen Evolution Temperature120-175°C (typical for azides) [7] [5]
Storage Temperature2-8°C (recommended) [2] [9]

The decomposition mechanism involves the breaking of the N-N bonds within the azide group, leading to the liberation of nitrogen gas and the formation of reactive intermediates [10] [6]. This process is exothermic and can be explosive under certain conditions, particularly when the compound is subjected to shock, heat, or contact with strong acids, bases, or oxidizing agents [2] [11].

Phase Transition Behavior

Azidomethyl phenyl sulfide exists as a colorless to light-gold liquid at room temperature [12]. The compound exhibits typical liquid-phase behavior with a boiling point of 104-105°C at reduced pressure (5 mmHg) [1] [9]. The relatively low boiling point under reduced pressure indicates moderate intermolecular forces, consistent with the molecular structure containing both polar azide and nonpolar aromatic components.

Chemical Stability Considerations

The compound demonstrates incompatibility with strong acids, bases, and oxidizing agents, which can trigger decomposition reactions [2] [11]. Storage under nitrogen atmosphere in amber bottles at refrigerated temperatures (2-8°C) is recommended to maintain stability [2] [9]. The presence of both electron-withdrawing (azide) and electron-donating (phenyl) groups creates a molecular environment that balances stability with reactivity.

Solubility Characteristics in Organic Solvents

General Solubility Profile

Azidomethyl phenyl sulfide exhibits characteristic solubility behavior that reflects its amphiphilic molecular structure, containing both hydrophobic aromatic and polar azide components. The compound demonstrates excellent solubility in common organic solvents while showing limited aqueous solubility [12].

Organic Solvent Compatibility

The compound is freely soluble in most common organic solvents [12], including dimethyl sulfoxide (DMSO), which is recommended for preparing stock solutions [13]. Acetonitrile serves as an effective solvent for synthetic transformations involving this compound [14], and dimethylformamide (DMF) has been successfully employed in various preparative procedures [14].

Table 2: Solubility Characteristics in Various Solvents

Solvent TypeSolubilityApplicationReference
Common Organic SolventsFreely solubleGeneral use [12]
DMSOSolubleStock solutions [13]
AcetonitrileSolubleSynthesis [14]
DMFSolublePreparative work [14]
WaterLikely insolubleNot applicable [15] [16] [17]

Aqueous Solubility Limitations

Based on analogous phenyl sulfide compounds, azidomethyl phenyl sulfide is expected to exhibit very limited water solubility [15] [16] [17]. This behavior is consistent with the hydrophobic nature of the phenyl ring and the moderate polarity of the azide group, which is insufficient to overcome the overall hydrophobic character of the molecule.

Solvent Selection Guidelines

For analytical and preparative applications, polar aprotic solvents such as DMSO and DMF are preferred due to their ability to dissolve the compound while maintaining chemical stability [13]. The choice of solvent should consider the intended application, with acetonitrile being particularly suitable for synthetic transformations [14] and DMSO recommended for long-term storage solutions [13].

Spectroscopic Fingerprints (Infrared, Raman, UV-Visible)

Infrared Spectroscopic Characteristics

The infrared spectrum of azidomethyl phenyl sulfide exhibits distinctive absorption bands characteristic of both azide and aromatic functionalities. The most prominent feature is the azide asymmetric stretching vibration, which appears in the region of 2095-2140 cm⁻¹ [18] [19] [20].

Table 3: Infrared Spectroscopic Assignments

Functional GroupFrequency (cm⁻¹)IntensityAssignment
Azide Asymmetric Stretch2095-2140Strongν(N₃) asymmetric
Azide Symmetric Stretch1200-1260Mediumν(N₃) symmetric
Aromatic C=C Stretch1550-1650Mediumν(C=C) aromatic
Aromatic C-H Stretch3000-3100Mediumν(C-H) aromatic
C-S Stretch600-700Mediumν(C-S)
C-N₃ Stretch500-600Weakν(C-N₃)

The azide asymmetric stretch represents the most diagnostic absorption, typically appearing as a strong, sharp band [20]. This vibration can exhibit complexity due to potential Fermi resonance interactions with combination or overtone bands [19] [21]. The symmetric azide stretch appears at lower frequency (1200-1260 cm⁻¹) with moderate intensity [20].

Aromatic Spectroscopic Features

The phenyl ring contributes characteristic absorptions in the aromatic region, including C=C stretching vibrations at 1550-1650 cm⁻¹ and C-H stretching at 3000-3100 cm⁻¹ [22]. These bands provide confirmation of the aromatic character and substitution pattern of the molecule.

Nuclear Magnetic Resonance Characteristics

Both ¹H NMR and ¹³C NMR spectroscopic data are available for azidomethyl phenyl sulfide [2] [23], though specific chemical shift values were not detailed in the accessed literature. The NMR spectra would be expected to show characteristic patterns for the aromatic protons and carbons, as well as the distinctive methylene carbon bearing the azide group.

UV-Visible Absorption Properties

UV-Visible spectroscopy reveals absorption characteristics primarily associated with the aromatic chromophore. Based on structural analogs, absorption maxima are expected in the range of 280-320 nm [24], corresponding to π→π* transitions within the phenyl ring system. The azide group may contribute additional electronic transitions, though these are typically weaker and may overlap with aromatic absorptions.

Raman Spectroscopic Considerations

While specific Raman data for azidomethyl phenyl sulfide were not found in the literature search, Raman spectroscopy would be expected to provide complementary vibrational information to infrared spectroscopy. The azide stretching vibrations would likely be Raman-active, and the aromatic ring breathing modes would provide additional structural confirmation.

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Azidomethyl phenyl sulfide

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Last modified: 08-16-2023

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